Cas no 1098341-68-4 (2-(4-Bromo-2-fluorophenoxy)acetohydrazide)
2-(4-Bromo-2-fluorophenoxy)acetohydrazide Chemical and Physical Properties
Names and Identifiers
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- 2-(4-bromo-2-fluorophenoxy)acetohydrazide
- YTB34168
- 2-(4-Bromo-2-fluorophenoxy)acetohydrazide
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- Inchi: 1S/C8H8BrFN2O2/c9-5-1-2-7(6(10)3-5)14-4-8(13)12-11/h1-3H,4,11H2,(H,12,13)
- InChI Key: UHONXNKLNXDRON-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=C(C=1)F)OCC(NN)=O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 206
- XLogP3: 1.3
- Topological Polar Surface Area: 64.4
2-(4-Bromo-2-fluorophenoxy)acetohydrazide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A429847-5g |
2-(4-Bromo-2-fluorophenoxy)acetohydrazide |
1098341-68-4 | 98% | 5g |
$303.0 | 2024-04-26 | |
| TRC | B692838-100mg |
2-(4-Bromo-2-fluorophenoxy)acetohydrazide |
1098341-68-4 | 100mg |
$ 64.00 | 2023-04-18 | ||
| TRC | B692838-250mg |
2-(4-Bromo-2-fluorophenoxy)acetohydrazide |
1098341-68-4 | 250mg |
$ 75.00 | 2023-04-18 | ||
| TRC | B692838-500mg |
2-(4-Bromo-2-fluorophenoxy)acetohydrazide |
1098341-68-4 | 500mg |
$ 87.00 | 2023-04-18 | ||
| TRC | B692838-1g |
2-(4-Bromo-2-fluorophenoxy)acetohydrazide |
1098341-68-4 | 1g |
$ 98.00 | 2023-04-18 | ||
| A2B Chem LLC | AI08012-1g |
2-(4-Bromo-2-fluorophenoxy)acetohydrazide |
1098341-68-4 | 98% | 1g |
$97.00 | 2024-04-20 | |
| A2B Chem LLC | AI08012-5g |
2-(4-Bromo-2-fluorophenoxy)acetohydrazide |
1098341-68-4 | 98% | 5g |
$271.00 | 2024-04-20 | |
| A2B Chem LLC | AI08012-10g |
2-(4-Bromo-2-fluorophenoxy)acetohydrazide |
1098341-68-4 | 98% | 10g |
$467.00 | 2024-04-20 | |
| A2B Chem LLC | AI08012-25g |
2-(4-Bromo-2-fluorophenoxy)acetohydrazide |
1098341-68-4 | 98% | 25g |
$923.00 | 2024-04-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1756992-5g |
2-(4-Bromo-2-fluorophenoxy)acetohydrazide |
1098341-68-4 | 98% | 5g |
¥2545.00 | 2024-08-09 |
2-(4-Bromo-2-fluorophenoxy)acetohydrazide Suppliers
2-(4-Bromo-2-fluorophenoxy)acetohydrazide Related Literature
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2. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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Additional information on 2-(4-Bromo-2-fluorophenoxy)acetohydrazide
Professional Introduction to 2-(4-Bromo-2-fluorophenoxy)acetohydrazide (CAS No. 1098341-68-4)
2-(4-Bromo-2-fluorophenoxy)acetohydrazide, with the chemical formula C8H8BFN2O2, is a significant compound in the field of pharmaceutical chemistry. This compound, identified by its CAS number 1098341-68-4, has garnered attention due to its unique structural properties and potential applications in drug development. The presence of both bromine and fluorine substituents in its aromatic ring makes it a versatile intermediate for synthesizing various bioactive molecules.
The structure of 2-(4-Bromo-2-fluorophenoxy)acetohydrazide features a phenoxy group linked to an acetohydrazide moiety. This particular arrangement allows for facile modifications at multiple positions, making it a valuable building block in medicinal chemistry. The bromo and fluorine atoms introduce electronic and steric effects that can be exploited to fine-tune the pharmacological properties of derived compounds.
In recent years, there has been a growing interest in developing novel therapeutic agents with enhanced efficacy and reduced side effects. 2-(4-Bromo-2-fluorophenoxy)acetohydrazide has emerged as a promising candidate in this context. Its ability to serve as a precursor for various pharmacophores has been explored in several cutting-edge research studies.
One of the most compelling aspects of this compound is its role in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in many cellular processes, and their dysregulation is often associated with various diseases, including cancer. Researchers have leveraged the bromo and fluorine substituents in 2-(4-Bromo-2-fluorophenoxy)acetohydrazide to develop potent inhibitors targeting specific kinases. For instance, studies have shown that derivatives of this compound exhibit significant inhibitory activity against tyrosine kinases, which are key players in cancer cell proliferation and survival.
The fluorine atom, in particular, has been recognized for its ability to enhance metabolic stability and binding affinity. This property has made fluorinated compounds attractive candidates for drug development. In the case of 2-(4-Bromo-2-fluorophenoxy)acetohydrazide, the fluorine substituent contributes to the compound's overall pharmacokinetic profile, making it a suitable candidate for further optimization.
Another area where this compound has shown promise is in the development of antiviral agents. Viruses often rely on host cell machinery for replication, and inhibiting these processes can lead to effective antiviral therapies. The unique structure of 2-(4-Bromo-2-fluorophenoxy)acetohydrazide allows for the design of molecules that can interfere with viral replication cycles. Recent studies have demonstrated that derivatives of this compound can inhibit the activity of certain viral enzymes, thereby reducing viral load in infected cells.
The acetohydrazide moiety in the compound's structure is another key feature that contributes to its versatility. Acetohydrazides are known for their reactivity and ability to participate in various chemical transformations. This reactivity has been exploited to develop novel drug candidates with diverse biological activities. For example, researchers have used 2-(4-Bromo-2-fluorophenoxy)acetohydrazide as a starting material to synthesize molecules with anti-inflammatory and analgesic properties.
In conclusion, 2-(4-Bromo-2-fluorophenoxy)acetohydrazide (CAS No. 1098341-68-4) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features, particularly the presence of bromo and fluorine substituents, make it an ideal candidate for synthesizing bioactive molecules with enhanced pharmacological properties. The growing body of research on this compound underscores its importance as a tool for developing novel therapeutic agents targeting various diseases.
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